molecular formula C16H29N3O7 B12937107 tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Cat. No.: B12937107
M. Wt: 375.42 g/mol
InChI Key: IERZZGXDUZIMSC-MRDWIYSCSA-N
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Description

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring. The oxalate form of this compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate involves several steps. The primary synthetic route includes the protection of the amino group, followed by the introduction of the dimethylcarbamoyl group. The tert-butyl group is then added to the cyclohexyl ring. The final step involves the formation of the oxalate salt, which enhances the compound’s stability and solubility. Industrial production methods often utilize flow microreactor systems to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The dimethylcarbamoyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues. Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H29N3O7

Molecular Weight

375.42 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid

InChI

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)/t9-,10+,11-;/m0./s1

InChI Key

IERZZGXDUZIMSC-MRDWIYSCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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